molecular formula C9H6F3N3O B1356826 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 5711-62-6

5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1356826
CAS No.: 5711-62-6
M. Wt: 229.16 g/mol
InChI Key: FFFGKVGSCXXDAC-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (CAS 5711-62-6) is a high-value 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry and pharmaceutical intermediate synthesis. This compound, with the molecular formula C9H6F3N3O and a molecular weight of 229.16, is characterized by its high purity, typically Not Less Than (NLT) 95% . The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery due to its versatile biological activities and ability to act as a bioisostere for esters and amides, which can enhance pharmacological properties and metabolic stability . This specific derivative serves as a key building block in coupling reactions and the synthesis of functional materials . Research into 1,3,4-oxadiazole-based compounds has demonstrated their potential in anticancer drug development, with mechanisms of action that include the inhibition of critical cancer biological targets such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, analogous 5-aryl-1,3,4-oxadiazol-2-amines have been designed and investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative disorders, showing the scaffold's capacity for multi-targeting therapies . The compound is supplied with comprehensive quality assurance, including batch-specific Certificates of Analysis (COA) and characterization data via techniques like HPLC, GC-MS, and NMR to ensure traceability and compliance . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-4-2-1-3-5(6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFGKVGSCXXDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592503
Record name 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5711-62-6
Record name 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5711-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclodehydration of Acyl Hydrazides

This classical approach involves preparing the corresponding aryl hydrazide from the trifluoromethyl-substituted benzoic acid derivative, followed by cyclodehydration to form the oxadiazole ring.

  • Step 1: Preparation of 2-(trifluoromethyl)phenyl hydrazide via hydrazinolysis of the methyl ester derived from the corresponding acid.
  • Step 2: Cyclodehydration of the hydrazide using dehydrating agents such as thionyl chloride, phosphorus oxychloride, or carbodiimides (e.g., EDC·HCl).
  • Yields: Moderate to high yields (60%–80%) are typical for this method.
  • Conditions: Reaction typically conducted under reflux in solvents like ethanol or acetonitrile.

This method is well-documented for synthesizing 5-aryl-1,3,4-oxadiazol-2-amines, including trifluoromethyl-substituted derivatives.

Oxidative Cyclization of Acylthiosemicarbazides Using Iodine/Oxone

A convenient and mild method involves oxidative cyclization of acylthiosemicarbazides using catalytic iodine and Oxone® (potassium peroxymonosulfate) as the oxidant.

  • Procedure: The acylthiosemicarbazide precursor is treated with a catalytic amount of iodine and an aqueous solution of Oxone at room temperature.
  • Advantages: Short reaction times (typically 15–60 minutes), mild conditions, and good substrate tolerance.
  • Yields: Yields range from 60% to 80% for various substituted 2-amino-1,3,4-oxadiazoles.
  • Example: The synthesis of 2-amino-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole was achieved in 66% yield as a crystalline powder using this method.
  • Purification: The product precipitates during the reaction and is isolated by filtration and recrystallization.

Oxidative Heterocyclization of Semicarbazones Under Visible Light

A photochemical method uses eosin-Y as a photocatalyst under visible light and atmospheric oxygen to induce oxidative cyclization of substituted semicarbazones to 2-amino-1,3,4-oxadiazoles.

  • Catalyst: Eosin-Y
  • Oxidant: Atmospheric oxygen
  • Conditions: Visible light irradiation
  • Yields: High yields reported (above 90%) for various substituted oxadiazoles.
  • Advantages: Environmentally friendly, mild, and rapid.
  • Applicability: Suitable for aryl substituents including trifluoromethyl groups.

Pd-Catalyzed Oxidative Annulation

This method involves Pd-catalyzed oxidative annulation between substituted hydrazides and isocyanides to form the 1,3,4-oxadiazole ring.

  • Catalyst: Palladium complexes
  • Oxidant: Molecular oxygen
  • Solvent: Toluene or similar
  • Yields: Good to excellent yields reported.
  • Advantages: Direct construction of 2-amino-1,3,4-oxadiazoles with diverse substitution.
  • Limitations: Requires Pd catalyst and controlled conditions.

Cyclization via Tosyl Chloride/Pyridine or Carbodiimide-Mediated Methods

  • Tosyl chloride/pyridine: Cyclization of semi-carbazides prepared by acylation of hydrazides with isocyanates.
  • Carbodiimide (EDC·HCl): Used as a regioselective dehydrating agent for cyclization of diacylhydrazines or thiosemicarbazides.
  • These methods provide efficient routes to 5-aryl-2-amino-1,3,4-oxadiazoles with high regioselectivity and yields.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yields (%) Advantages Limitations
Cyclodehydration of Acyl Hydrazides Thionyl chloride, POCl3, EDC·HCl, reflux 60–80 Well-established, scalable Requires dehydrating agents
Oxidative Cyclization (Iodine/Oxone) Iodine (catalytic), Oxone, room temp 60–80 Mild, rapid, environmentally friendly Moderate yields for some substrates
Photocatalytic Oxidative Cyclization Eosin-Y, visible light, O2 90+ Green chemistry, high yield Requires light source, catalyst
Pd-Catalyzed Oxidative Annulation Pd catalyst, O2, toluene, reflux Good Direct, versatile Catalyst cost, sensitive conditions
Tosyl chloride/Pyridine or Carbodiimide Tosyl chloride/pyridine or EDC·HCl High Regioselective, high yield Requires specific reagents

In summary, 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine can be efficiently prepared by multiple synthetic routes, with the oxidative cyclization of acylthiosemicarbazides using iodine/Oxone standing out for its operational simplicity and mild conditions. Alternative methods like photocatalytic and Pd-catalyzed oxidative annulations provide high yields and environmentally friendly options but may require more specialized setups.

This comprehensive understanding of preparation methods allows for flexible synthesis tailored to specific laboratory capabilities and scale requirements.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine derivatives. These compounds exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The oxadiazole ring is known to interact with multiple biological targets, leading to apoptosis in cancer cells. The presence of the trifluoromethyl group enhances lipophilicity and biological activity.
Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.88

The compound has shown moderate activity against a range of cancer types including melanoma, leukemia, and breast cancer .

Antioxidant Properties

In addition to its anticancer activity, derivatives of this compound have demonstrated promising antioxidant properties. For instance, one derivative exhibited an IC50 value of 15.14 μM in DPPH assays, indicating its potential as an antioxidant agent .

Antidiabetic Activity

Some studies have explored the efficacy of oxadiazole derivatives in managing diabetes. In vivo studies using Drosophila melanogaster models indicated that certain compounds within this class significantly reduced glucose levels, suggesting potential applications in diabetes management .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization is performed using various spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

Numerous studies have documented the synthesis and biological evaluation of oxadiazole derivatives:

  • Anticancer Studies : A comprehensive study evaluated various oxadiazole derivatives against multiple cancer cell lines, highlighting their potential as novel anticancer agents .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinities of these compounds to specific cancer-related enzymes, further supporting their therapeutic potential .

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of oxadiazole derivatives are highly dependent on the substituents attached to the phenyl ring and the heterocyclic core. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity Unique Features
5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine Oxadiazole 2-(Trifluoromethyl)phenyl Anticancer, antimicrobial (predicted) Enhanced lipophilicity due to -CF₃
5-(2-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine Oxadiazole 2-Fluoro-4-methylphenyl Antimicrobial Fluorine improves metabolic stability
5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine Oxadiazole 3-(Isopropylsulfonyl)phenyl ALK inhibition (anticancer) Sulfonyl group enhances target binding
5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine Oxadiazole 4-(Trifluoromethyl)cyclohexyl Antitumor Cyclohexyl group improves solubility
5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole (S instead of O) 3-Chloro-2-methylphenyl Antimicrobial Sulfur increases ring reactivity
Key Observations:

Trifluoromethyl (-CF₃) vs. Halogens :

  • The -CF₃ group in the target compound provides stronger electron-withdrawing effects than halogens (e.g., -F, -Cl), enhancing stability and interaction with hydrophobic enzyme pockets .
  • In contrast, fluorine in 5-(2-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine improves metabolic resistance but offers lower lipophilicity .

Oxadiazole vs. Thiadiazole Cores :

  • Replacing oxygen with sulfur (e.g., in thiadiazole derivatives) increases ring reactivity, favoring sulfone formation during oxidation .
  • Thiadiazoles often exhibit higher antimicrobial activity, while oxadiazoles are more explored for anticancer applications .

Substituent Position :

  • 2-(Trifluoromethyl)phenyl substitution (target compound) vs. 3-(Isopropylsulfonyl)phenyl (): The latter shows enhanced kinase inhibition due to the sulfonyl group’s hydrogen-bonding capacity .
Insights:
  • Anticancer Potential: Compounds with -CF₃ and methoxy substituents (e.g., 6h in ) show superior activity against lung (NCI-H522) and leukemia (K-562) cell lines, suggesting that electron-donating groups (e.g., -OCH₃) complement -CF₃’s effects .
  • Antimicrobial Action : Thiadiazoles with chloro and methyl groups () outperform oxadiazoles, likely due to sulfur’s role in disrupting bacterial enzymes .

Biological Activity

5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole class, which has gained significant attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials.

  • IUPAC Name : 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
  • Molecular Formula : C9H6F3N3O
  • CAS Number : 202823-23-2
  • Molecular Weight : 229.16 g/mol

Anticancer Activity

  • Mechanism of Action : The oxadiazole derivatives have been shown to induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase activity. For instance, compounds similar to this compound have demonstrated the ability to inhibit thymidine phosphorylase, which is crucial in tumor metabolism .
  • In Vitro Studies :
    • A study evaluated various oxadiazole derivatives against different cancer cell lines including MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). The IC50 values for these compounds were significantly lower than those of standard treatments like Sorafenib, indicating potent anticancer activity:
      Cell LineType of CancerIC50 (µM)IC50 (µM) Sorafenib
      PC-3Prostate0.671.99
      HCT-116Colon0.801.58
      ACHNRenal0.872.51
    .
  • Case Studies : In one case study, a derivative of the compound was tested on leukemia cell lines showing significant cytotoxic effects with a growth percentage inhibition of over 60% compared to control groups .

Antimicrobial Activity

The oxadiazole derivatives have also exhibited antimicrobial properties against various bacterial strains. Research indicates that they can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of bacterial cell walls or interference with metabolic pathways .

Other Biological Activities

  • Anti-inflammatory Effects : Several studies have reported that oxadiazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
  • Antidiabetic Potential : Recent studies have shown that certain oxadiazole compounds can lower glucose levels in diabetic models, suggesting their potential as therapeutic agents for diabetes management .

Q & A

Q. Basic Research Focus

  • Waste Management : Segregate halogenated byproducts (e.g., trifluoromethyl intermediates) for professional disposal .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof reactors due to volatile solvents (CS2_2).
  • First Aid : Immediate eye irrigation with saline for chemical exposure .

How can computational modeling guide the design of derivatives with enhanced selectivity?

Advanced Research Focus
Leverage QSAR models and DFT calculations to predict electronic effects (e.g., Hammett constants for substituents). For MAO-B inhibitors, molecular dynamics simulations reveal that hydrophobic interactions with Phe343 and Tyr435 are critical for nanomolar affinity .

What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Q. Advanced Research Focus

  • HPLC-MS/MS : Detect and quantify genotoxic impurities (e.g., hydrazine residues) at ppm levels using C18 columns and ESI+ mode.
  • NMR Spiking : Add authentic standards to distinguish overlapping peaks in 1H^1H-NMR spectra .

How do researchers reconcile discrepancies between theoretical and experimental spectral data?

Basic Research Focus
Use hybrid DFT methods (e.g., B3LYP/6-31G**) to simulate 1H^1H-NMR chemical shifts. For oxadiazoles, the NH proton typically appears as a broad singlet (δ 10–11 ppm), while aromatic protons split into multiplets (δ 7.0–8.5 ppm). Deviations >0.5 ppm suggest conformational flexibility or solvent effects .

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